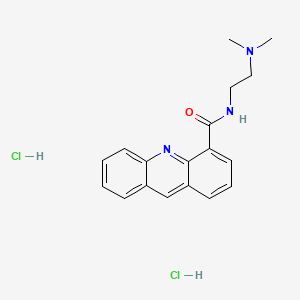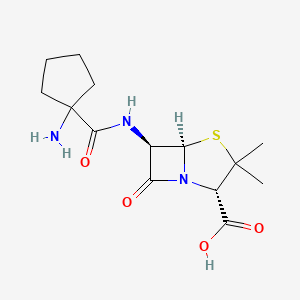
9-Heptyl-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Heptyl-9H-purin-6-amine: is a chemical compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This compound is characterized by a heptyl group attached to the nitrogen at position 9 of the purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a heptyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Heptyl-9H-purin-6-amine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the heptyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Heptyl-9H-purin-6-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with enzymes and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems.
Medicine: It is investigated for its potential as an inhibitor of specific enzymes, such as aldose reductase, which is implicated in diabetic complications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 9-Heptyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in managing diabetic complications by reducing the accumulation of sorbitol in tissues .
Vergleich Mit ähnlichen Verbindungen
9-Benzyl-9H-purin-6-amine: Similar in structure but with a benzyl group instead of a heptyl group.
9-Hexadecyl-9H-purin-6-amine: Contains a longer alkyl chain (hexadecyl) compared to the heptyl group.
9-Butyl-9H-purin-6-amine: Features a shorter butyl group instead of the heptyl group.
Uniqueness: 9-Heptyl-9H-purin-6-amine is unique due to its specific heptyl substitution, which imparts distinct physicochemical properties. This uniqueness allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
2715-73-3 |
|---|---|
Molekularformel |
C12H19N5 |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
9-heptylpurin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-17-9-16-10-11(13)14-8-15-12(10)17/h8-9H,2-7H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
WYQFWKDBSKQIOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


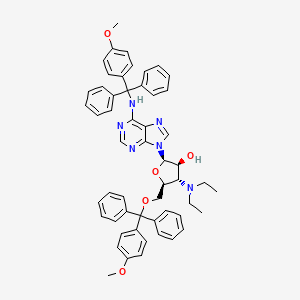

acetic acid](/img/structure/B12802654.png)

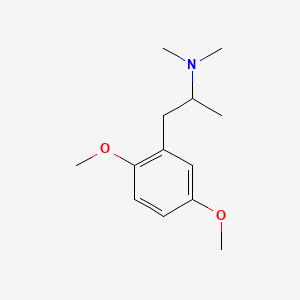
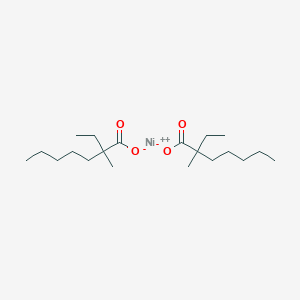
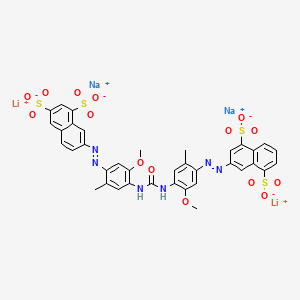
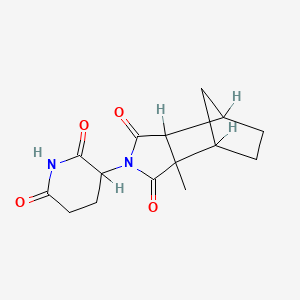

![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3,12-bis(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12802697.png)


